molecular formula C12H7NO2S B6375856 5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile CAS No. 1261897-99-7

5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile

Cat. No.: B6375856
CAS No.: 1261897-99-7
M. Wt: 229.26 g/mol
InChI Key: YQDDAJOOQWYTNY-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile is an organic compound that features a thiophene ring substituted with a formyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(5-Carboxythiophen-3-yl)-2-hydroxybenzonitrile.

    Reduction: 5-(5-Hydroxymethylthiophen-3-yl)-2-hydroxybenzonitrile.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Formylthiophene-2-boronic acid: Similar structure but lacks the benzonitrile moiety.

    2-Hydroxy-5-formylbenzonitrile: Similar structure but lacks the thiophene ring.

Uniqueness

5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile is unique due to the combination of the thiophene ring, formyl group, and benzonitrile moiety. This combination imparts distinct electronic and structural properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-(5-formylthiophen-3-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c13-5-9-3-8(1-2-12(9)15)10-4-11(6-14)16-7-10/h1-4,6-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDDAJOOQWYTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684711
Record name 5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-99-7
Record name 5-(5-Formylthiophen-3-yl)-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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